molecular formula C44H52Br3ClN4 B1142890 3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide

Cat. No.: B1142890
M. Wt: 912.1 g/mol
InChI Key: PHRDMCWGSHZZAU-UHFFFAOYSA-M
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Description

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide is a complex organic compound. It belongs to the class of benz[e]indolium derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups and a bromide and hydrobromide salt form.

Mechanism of Action

Target of Action

NIR-5c, a near-infrared (NIR) fluorescence dye, is primarily used in applications where the intrinsic fluorescence of biomolecules poses a problem in the assay . The compound’s primary targets are these biomolecules, and its role is to provide a high contrast between target and background tissues .

Mode of Action

The mode of action of NIR-5c involves its interaction with its targets, the biomolecules. NIR-5c binds to these biomolecules and, when exposed to NIR light, it emits fluorescence . This fluorescence can then be detected, allowing for the visualization of the biomolecules .

Biochemical Pathways

The biochemical pathways affected by NIR-5c are primarily those involved in fluorescence imaging. NIR-5c, as a NIR fluorescent probe, has been used to visualize and understand intracellular activities . The fluorescence emitted by NIR-5c upon exposure to NIR light allows for the tracking of these biochemical pathways .

Pharmacokinetics

The pharmacokinetics of NIR-5c involve its absorption, distribution, metabolism, and excretion (ADME). These efforts aim to enhance properties such as biocompatibility, specificity, and in vivo visualization .

Result of Action

The result of NIR-5c’s action is the generation of a high contrast between target biomolecules and background tissues . This allows for the clear visualization of these biomolecules, aiding in various applications such as bioassays .

Action Environment

The action of NIR-5c can be influenced by various environmental factors. For instance, the level of NIR light exposure can affect the degree of fluorescence emitted by NIR-5c . Furthermore, the presence of other biomolecules can influence the binding of NIR-5c to its targets . Understanding these environmental factors is crucial for optimizing the use of NIR-5c in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide involves multiple steps. The process typically starts with the preparation of the benz[e]indolium core, followed by the introduction of the aminopropyl groups and the formation of the cyclohexenyl moiety. The final step involves the addition of bromide and hydrobromide salts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted benz[e]indolium compounds.

Scientific Research Applications

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Benz[e]indolium derivatives: Compounds with similar core structures but different functional groups.

    Other indolium compounds: Compounds with indolium cores but varying substituents.

Uniqueness

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide is unique due to its specific combination of functional groups and salt forms, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-aminopropyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]propan-1-amine;bromide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50ClN4.3BrH/c1-43(2)38(48(28-10-26-46)36-22-18-30-12-5-7-16-34(30)40(36)43)24-20-32-14-9-15-33(42(32)45)21-25-39-44(3,4)41-35-17-8-6-13-31(35)19-23-37(41)49(39)29-11-27-47;;;/h5-8,12-13,16-25H,9-11,14-15,26-29,46-47H2,1-4H3;3*1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHRDMCWGSHZZAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)C=CC4=C(C(=CC=C5C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.Br.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCN)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5CCCN)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C.Br.Br.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H52Br3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

912.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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